Ranitidine-d6 Hydrochloride

Description

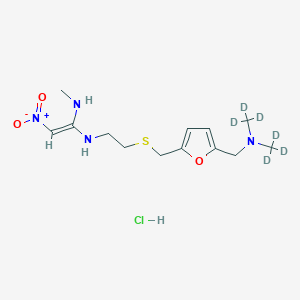

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-DICWLCDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to CAS No. 1185238-09-8: Ranitidine-d6 Hydrochloride

Introduction

In the realm of pharmaceutical analysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes. This guide provides an in-depth technical overview of the compound identified by CAS number 1185238-09-8, chemically known as Ranitidine-d6 hydrochloride. This deuterated analog of Ranitidine hydrochloride serves as a critical tool for researchers and drug development professionals. This document will elucidate its physicochemical properties, its role in the context of its pharmacologically active parent compound, and its practical application in modern analytical methodologies.

Chemical Identity and Structure

This compound is the deuterium-labeled form of Ranitidine hydrochloride, a well-known histamine H2-receptor antagonist. The six deuterium atoms are incorporated into the N,N-dimethylamino group, providing a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical behavior.

Synonyms:

-

N-[2-[[5-[(Dimethylamino-d6)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride

-

(E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, monohydrochloride[1]

-

Ranitidine D6 HCl (N,N-dimethyl D6)[2]

The structural integrity and confirmation of this compound have been established through various analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| CAS Number | 1185238-09-8 | [1][2][3][4][5][6][7][8][9][10][][12][13][14][15] |

| Molecular Formula | C₁₃H₁₇D₆ClN₄O₃S | [2][4][5][7][8] |

| Molecular Weight | 356.90 g/mol | [2][4][7][8] |

| Appearance | Solid; Off-white to yellow or brown | [2][4][5] |

| Melting Point (unlabeled) | 133 - 134 °C | [5][10] |

| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL; Soluble in Acetic Acid, Methanol, Water | [1][10] |

| Purity | >99% deuterated forms (d1-d6) | [1][6] |

| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. Hygroscopic, store under an inert atmosphere. | [2][7][10] |

Biological Context: The Role of the Parent Compound (Ranitidine)

To appreciate the significance of quantifying ranitidine, it is essential to understand its biological role. Ranitidine is a potent and selective histamine H2-receptor antagonist.[4][6][8][16] It functions by blocking the action of histamine on the parietal cells in the stomach, thus reducing the production of stomach acid.[6][8] This mechanism of action makes it effective for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][6]

The signaling pathway inhibited by ranitidine is depicted below:

Caption: Ranitidine's mechanism of action on gastric acid secretion.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of ranitidine in biological matrices such as plasma, serum, or urine, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4][6]

The Rationale for Using a Stable Isotope-Labeled Internal Standard:

-

Compensates for Matrix Effects: The deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement, leading to more accurate quantification.

-

Accounts for Sample Preparation Variability: Losses during extraction, derivatization, and injection are accounted for, as the standard and analyte are affected similarly.

-

Improved Precision and Accuracy: The use of an internal standard that is chemically identical to the analyte minimizes variations in instrument response.

The general workflow for using this compound in a quantitative assay is outlined below:

Caption: Workflow for quantitative analysis using an internal standard.

Illustrative Analytical Protocol

The following is a generalized, step-by-step protocol for the quantification of ranitidine in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be optimized and validated for specific laboratory conditions.

Objective: To determine the concentration of ranitidine in plasma samples.

Materials:

-

Human plasma samples

-

Ranitidine analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Standard and IS Solutions:

-

Prepare stock solutions of ranitidine and Ranitidine-d6 HCl in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the ranitidine stock solution.

-

Prepare a working IS solution of Ranitidine-d6 HCl at a suitable concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of the IS working solution. Vortex briefly.

-

Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to separate ranitidine from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Monitor the appropriate mass transitions for ranitidine and Ranitidine-d6.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (ranitidine/Ranitidine-d6) against the concentration of the ranitidine standards.

-

Determine the concentration of ranitidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

According to available safety data sheets, this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause eye and respiratory tract irritation.[5] It is incompatible with strong oxidizing agents.[5] When handling this compound, appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

CAS number 1185238-09-8, or this compound, is a vital tool for the accurate and precise quantification of ranitidine in various biological matrices. Its use as a stable isotope-labeled internal standard in mass spectrometry-based assays is a testament to its importance in pharmacokinetic studies, clinical monitoring, and drug development research. Understanding its physicochemical properties, the biological context of its parent compound, and the principles of its application allows researchers to employ this compound effectively and safely.

References

-

Pharmaffiliates. (n.d.). CAS No : 1185238-09-8 | Chemical Name : Ranitidine D6 HCl (N,N-dimethyl D6). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 455-14-1 | Chemical Name : 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Chemical Suppliers USA. (n.d.). Medchemexpress. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of Ranitidine-d6 HCl. Retrieved from [Link]

Sources

- 1. Ranitidine-d6 (hydrochloride) | CAS 1185238-09-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. caymanchem.com [caymanchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. ranitidine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. usbio.net [usbio.net]

- 12. 1185238-09-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 13. Medchemexpress - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 14. capotchem.com [capotchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safe Handling of Ranitidine-d6 Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification. This alteration, while minimally affecting the compound's biological activity, creates a distinct mass signature, making deuterated molecules like Ranitidine-d6 hydrochloride invaluable as internal standards for mass spectrometry-based bioanalytical assays.[1] Furthermore, understanding the metabolic fate of a drug is a cornerstone of pharmacology; deuteration at metabolically susceptible sites can intentionally slow down metabolic processes, a strategy employed to enhance pharmacokinetic profiles.[2][]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of this compound. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity.

Compound Profile: this compound

Ranitidine is a histamine H2-receptor antagonist.[4] Its mechanism of action involves competitively and reversibly inhibiting the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of stomach acid.[5][6][7] This makes it effective in treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[4][8]

This compound is the deuterated analogue of Ranitidine hydrochloride, where six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of ranitidine in biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1][9][10]

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₇D₆ClN₄O₃S | [9] |

| Molecular Weight | 356.90 g/mol | [9][11] |

| CAS Number | 1185238-09-8 | [9][11][12] |

| Appearance | White to yellow or brown solid powder | [9][13] |

| Storage Temperature | Refrigerated (-20°C recommended for long-term) | [9][12] |

| Solubility | Soluble in water | [14] |

| Stability | Hygroscopic, potentially air and light sensitive | [11][15] |

Hazard Identification and Risk Assessment

While the toxicological properties of this compound have not been as exhaustively investigated as its non-labeled counterpart, the primary hazards are associated with its potential as an irritant and sensitizer.[11][12] For risk assessment, it is prudent to consider the hazards associated with Ranitidine hydrochloride.

Primary Hazards:

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[11][12]

-

Skin Irritation: May cause skin irritation upon contact.[12][16]

-

Sensitization: May cause allergic skin or respiratory reactions.[16][17]

It is important to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[11][12]

Experimental Workflow: Safe Handling Protocol

A self-validating system of safety relies on the consistent application of established protocols. The following step-by-step methodology is designed to minimize exposure and preserve the integrity of the compound.

Step 1: Preparation and Engineering Controls

-

Rationale: Proactive measures are the most effective at preventing exposure. Engineering controls provide the first line of defense.

-

Procedure:

-

Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure to control dust.[12][13]

-

Ensure an eye wash station and emergency shower are readily accessible.[13]

-

Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the compound from storage.

-

Verify that all containers are clearly labeled.[13]

-

Step 2: Donning Personal Protective Equipment (PPE)

-

Rationale: PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for personal safety.

-

Procedure:

-

Hand Protection: Wear nitrile gloves. Inspect for tears or holes before use. Contaminated gloves should be disposed of in accordance with institutional and local regulations.[12]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[12][15]

-

Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[12]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use an appropriate air-purifying respirator (e.g., N95 or P100) or a full-face respirator as determined by a risk assessment.[11][12]

-

Step 3: Compound Handling and Weighing

-

Rationale: Careful manipulation of the solid powder is essential to prevent aerosolization and cross-contamination.

-

Procedure:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as the compound is hygroscopic.[11]

-

Open the container inside the fume hood or ventilated enclosure.

-

Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid creating dust.[11][12][15]

-

Close the primary container tightly immediately after use.

-

Proceed with dissolution or other experimental steps within the controlled environment.

-

Step 4: Decontamination and Doffing PPE

-

Rationale: Proper decontamination and removal of PPE prevent the spread of chemical residues outside the designated work area.

-

Procedure:

-

Clean all non-disposable equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

-

Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in a designated, sealed waste container.

-

Remove PPE in the reverse order it was donned, taking care to avoid contact with potentially contaminated outer surfaces.

-

Wash hands thoroughly with soap and water after completing the work.

-

Storage, Stability, and Disposal

Storage and Stability: To ensure the long-term integrity and purity of this compound, adherence to proper storage conditions is paramount.

-

Temperature: Store refrigerated. For long-term storage, -20°C is often recommended.[9][12]

-

Atmosphere: The compound is hygroscopic and may be air-sensitive.[11][15] It should be stored in a tightly sealed container, and storing under an inert gas like argon or nitrogen is advisable.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Disposal: Chemical waste disposal must be handled in strict accordance with local, state, and federal regulations.

-

Procedure: Do not dispose of the material down the drain.[12] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[11] Chemical incineration, equipped with an afterburner and scrubber, is a common method for disposal.[11] Contaminated packaging should be disposed of as unused product.[11]

Emergency Procedures: A Validated Response Plan

In the event of an accidental release or exposure, a rapid and informed response is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][12]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[11][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11][12]

Spill Response:

-

Evacuate: Alert others and evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use personal protective equipment.[11] Avoid breathing dust.[11]

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation.[11][13][15] Place it in a suitable, closed, and labeled container for disposal.[11][12] A vacuum cleaner fitted with a HEPA filter can also be used.[13]

-

Decontaminate: Clean the spill area thoroughly.

Toxicological Data Summary

The following data is for the non-deuterated Ranitidine hydrochloride and should be used as a reference for assessing the potential toxicity of the deuterated form. The toxicological properties of the deuterated compound itself have not been fully investigated.[11]

| Route | Species | LD50 Value | Source |

| Oral | Rat | 4190 mg/kg | [13] |

| Intraperitoneal | Rat | 441 mg/kg | [13] |

| Subcutaneous | Rat | 1700 mg/kg | [13] |

| Intravenous | Rat | 85 mg/kg | [13] |

| Intraperitoneal | Mouse | 300 mg/kg | [13] |

| Subcutaneous | Mouse | 630 mg/kg | [13] |

| Intravenous | Mouse | 60 mg/kg | [13] |

Reported symptoms after systemic exposure in animal studies include changes in cardiac rate, convulsions, and dyspnea (shortness of breath).[13]

Mechanism of Action: Histamine H2 Receptor Antagonism

To fully appreciate the context of working with this compound, understanding its biological role is beneficial. Ranitidine functions by blocking the action of histamine on the H2 receptors of parietal cells in the stomach. This action disrupts the signaling cascade that leads to acid secretion.

References

-

MSDS of Ranitidine-d6 HCl . Capot Chemical Co., Ltd.[Link]

-

Ranitidine hydrochloride Assay Standard - Safety data sheet . British Pharmacopoeia Commission. [Link]

-

Ranitidine . PubChem, National Institutes of Health. [Link]

-

Ranitidine hydrochloride: An update on analytical, clinical and pharmacological aspects . Journal of Chemical and Pharmaceutical Research. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges . Nature Reviews Drug Discovery. [Link]

-

Ranitidine Hydrochloride . PubChem, National Institutes of Health. [Link]

-

Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method . Oriental Journal of Chemistry. [Link]

-

What is the mechanism of Ranitidine Hydrochloride? . Patsnap Synapse. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc.[Link]

-

A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form . Journal of Chromatographic Science. [Link]

-

Analytical method development and validation studies for the estimation of H2 receptor antagonist drug (Ranitidine) . ResearchGate. [Link]

-

Ranitidine . Wikipedia. [Link]

-

Ranitidine Patient Tips: 7 things you should know . Drugs.com. [Link]

-

Biowaiver monographs for immediate release solid oral dosage forms: Ranitidine hydrochloride . Journal of Pharmaceutical Sciences. [Link]

-

Ranitidine Hydrochloride 300mg Tablet: Clinical Overview . GlobalRx. [Link]

Sources

- 1. Deuteration - ThalesNano [thalesnano.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ranitidine Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 7. Articles [globalrx.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]

- 10. scispace.com [scispace.com]

- 11. capotchem.cn [capotchem.cn]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fip.org [fip.org]

- 15. fishersci.com [fishersci.com]

- 16. pharmacopoeia.com [pharmacopoeia.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Ranitidine in Human Plasma using Ranitidine-d6 Hydrochloride as an Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of ranitidine in human plasma. The protocol leverages the principle of stable isotope dilution mass spectrometry (IDMS) by employing Ranitidine-d6 hydrochloride as the internal standard (IS) to ensure the highest level of accuracy and precision. We provide a comprehensive, step-by-step guide covering sample preparation via protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of ranitidine.

Introduction: The Principle of Stable Isotope Dilution

In quantitative bioanalysis, particularly with complex matrices like plasma, variability arising from sample preparation, matrix effects, and instrument response can significantly impact accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of the workflow.[3][4]

This compound, being chemically identical to ranitidine, co-elutes chromatographically and exhibits the same ionization efficiency and fragmentation behavior.[5][6] However, its increased mass (due to the six deuterium atoms) allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during the analytical process are nullified, leading to highly reliable and reproducible quantification.[7]

Physicochemical Properties: Ranitidine vs. Ranitidine-d6 HCl

A clear understanding of the analyte and internal standard is fundamental. The key properties are summarized below.

| Property | Ranitidine | This compound |

| Chemical Name | N-(2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine | N-(2-(((5-((dimethylamino-d6)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Hydrochloride[8] |

| CAS Number | 66357-35-5 (free base) | 1185238-09-8[6][9][10] |

| Molecular Formula | C₁₃H₂₂N₄O₃S | C₁₃H₁₆D₆N₄O₃S·HCl[8] |

| Molecular Weight | 314.4 g/mol | 356.90 g/mol [8][9] |

| Structure | (Deuterium labels on the two methyl groups of the dimethylamino moiety) |

Comprehensive Experimental Protocol

This protocol is designed for high-throughput analysis and has been optimized for sensitivity and robustness.

Materials and Reagents

-

Ranitidine reference standard (≥98% purity)

-

This compound (IS, ≥98% purity, isotopic purity >99%)

-

LC-MS grade Methanol (MeOH)

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Formic Acid (FA)

-

Ultrapure Water (18.2 MΩ·cm)

-

Control Human Plasma (K₂EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Preparation of Stock and Working Solutions

Causality: Preparing concentrated stock solutions in an organic solvent like methanol ensures stability and allows for accurate serial dilutions to create working standards and calibration curves. The IS working solution is prepared at a concentration that provides a strong, stable signal without being excessively high, ensuring optimal performance across the calibration range.

-

Ranitidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of ranitidine reference standard and dissolve in a 10 mL volumetric flask with methanol.

-

Ranitidine-d6 HCl Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ranitidine-d6 HCl and dissolve in a 10 mL volumetric flask with methanol.

-

Ranitidine Working Standards: Perform serial dilutions of the Ranitidine Stock Solution with 50:50 Methanol:Water to prepare a series of working standards for spiking calibration curve (CAL) and quality control (QC) samples. Suggested concentrations: 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ranitidine-d6 HCl Stock Solution with 50:50 Methanol:Water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration (CAL) and Quality Control (QC) Samples

-

Label a series of microcentrifuge tubes for each CAL and QC level (e.g., Blank, LLOQ, QC-Low, QC-Mid, QC-High).

-

Spike appropriate volumes of Ranitidine Working Standards into control human plasma to achieve the desired final concentrations. For example, to make a 10 ng/mL CAL standard, add 10 µL of the 0.1 µg/mL working standard to 990 µL of blank plasma.

-

Vortex each tube gently for 10 seconds.

Sample Preparation: Protein Precipitation (PPT)

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitating agent. The addition of the IS Working Solution at this stage ensures that the IS undergoes the exact same extraction and analytical process as the analyte, which is the core principle of IDMS.[4]

-

Pipette 100 µL of each sample (CAL, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS Working Solution (100 ng/mL in Acetonitrile) to each tube. The use of ACN as the solvent for the IS combines the IS addition and protein precipitation steps.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial with an insert.

-

The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Causality: Reversed-phase chromatography is ideal for separating moderately polar compounds like ranitidine from endogenous plasma components.[11] A C18 column provides excellent retention and peak shape. The gradient elution with an acidic mobile phase (formic acid) ensures that ranitidine is protonated, which is essential for efficient positive mode electrospray ionization (ESI).[12] The use of a diverter valve is recommended to direct the high-concentration ranitidine peak away from the MS source if analyzing drug products, but for plasma concentrations, this is less critical.[13]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |

| Column | C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters HSS T3)[13] |

| Column Temp. | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |

Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. ESI in positive mode is chosen because the amine groups on ranitidine are readily protonated. The MRM transitions are selected by infusing the pure compounds and identifying the most stable and intense precursor-to-product ion fragmentation, which ensures specificity.[14][15] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6470) |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| IonSpray Voltage | 5500 V |

| Source Temp. | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | Analyte |

| Ranitidine | |

| Ranitidine | |

| Ranitidine-d6 (IS) |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Ranitidine quantification.

Data Analysis and Method Validation

Quantification

Quantification is performed by calculating the peak area ratio of the ranitidine quantifier MRM transition to the ranitidine-d6 quantifier MRM transition. A calibration curve is generated by plotting this peak area ratio against the nominal concentration of the CAL standards using a weighted (1/x²) linear regression. The concentrations of QC and unknown samples are then determined from this regression equation.

Method Validation Principles

For this method to be used in regulated studies, it must be fully validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17] Key validation parameters include:

-

Selectivity: The method's ability to differentiate and quantify the analyte from other components in the matrix. Assessed by analyzing at least six different blank plasma lots.[18]

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (LLOQ, Low, Mid, High) in replicate (n=6) across multiple days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[1]

-

Calibration Curve: The relationship between concentration and response must be continuous and reproducible. At least 75% of standards must meet accuracy criteria.[19]

-

Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.

-

Stability: Analyte stability must be demonstrated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of ranitidine in human plasma. The strategic use of this compound as an internal standard corrects for analytical variability, ensuring the generation of highly accurate and reliable data suitable for regulated bioanalysis. This protocol serves as a robust foundation for researchers in clinical and pharmaceutical settings.

References

-

MAC-MOD Analytical. (2019, October 17). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. Retrieved from [Link]

-

Trudeau, M. L., & Hatch, L. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class/Xevo TQ-XS Tandem Quadrupole Mass Spectrometer. Waters Corporation. Retrieved from [Link]

-

Chemisches und Veterinäruntersuchungsamt (CVUA) Karlsruhe. (2019, October 23). Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2019, September 13). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of compounds II , VII , X , XII and XVI detected on HS–GC–MS chromatograms after ranitidine photoexposition with the fragmentation. Retrieved from [Link]

-

Agilent Technologies, Inc. (2020, January 6). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS fragmentation spectra of a clarithromycin, b ranitidine and c the internal standard fexofenadine showing the parent and product ions. Retrieved from [Link]

- Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (PDF)

-

Health Sciences Authority (HSA) Singapore. (2019, September 12). DETERMINATION OF NDMA IN RANITIDINE PRODUCTS BY LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Physical and spectroscopic data of ranitidine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. DOI:10.1039/D4JA00029C. Retrieved from [Link]

-

Lee, T., & Blair, I. A. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(13), 1647–1662. Retrieved from [Link]

-

KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. Retrieved from [Link]

-

Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Retrieved from [Link]

-

Wang, R., & Li, L. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Metabolites, 6(3), 22. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

-

Veeprho. (n.d.). Ranitidine-D6 (HCl Salt). Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. fiveable.me [fiveable.me]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]

- 11. fda.gov [fda.gov]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edqm.eu [edqm.eu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. centerforbiosimilars.com [centerforbiosimilars.com]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. lcms.cz [lcms.cz]

Application Note: Preparation of High-Purity Calibration Standards Using Ranitidine-d6 Hydrochloride

Introduction

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring studies, the precision and accuracy of analytical measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially when coupled with mass spectrometry.[1] This application note provides a detailed protocol for the preparation of calibration standards using Ranitidine-d6 hydrochloride. Ranitidine, a histamine H2-receptor antagonist, is used to decrease stomach acid production.[2][3] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of ranitidine in various biological matrices.[4] The six deuterium atoms on the N,N-dimethyl group provide a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical properties.[3][5] This ensures co-elution during chromatographic separation and similar ionization efficiency, effectively compensating for matrix effects and procedural losses.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, field-proven methodology grounded in scientific principles.

Characterization of this compound

Prior to its use in the preparation of calibration standards, a thorough understanding of the physical and chemical properties of this compound is essential.

| Property | Value | Source |

| Chemical Name | N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine hydrochloride | |

| CAS Number | 1185238-09-8 | [5][8][9] |

| Molecular Formula | C13H17D6ClN4O3S | [8][10] |

| Molecular Weight | 356.90 g/mol | [8][9] |

| Appearance | Yellow to brown or off-white to pale orange solid | [3][8][9] |

| Purity | ≥98% (HPLC) | [10] |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) | [5] |

| Solubility | Soluble in Water, Methanol, Acetic Acid, and DMSO.[5][8][11] | |

| Storage | Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.[11] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9] |

Expert Insight: The high isotopic purity of the this compound is critical to prevent cross-contribution to the analyte signal, which could lead to an underestimation of the true analyte concentration.[1] The selection of a suitable solvent is dependent on the analytical method and the biological matrix. For aqueous samples, water or methanol are common choices.

Experimental Workflow for Preparation of Calibration Standards

The following diagram illustrates the systematic workflow for the preparation of this compound calibration standards, from the initial stock solution to the final working standards.

Caption: Workflow for the preparation of Ranitidine-d6 HCl calibration standards.

Detailed Protocol for Preparation of Calibration Standards

This protocol outlines the preparation of a series of calibration standards with final concentrations ranging from 1 ng/mL to 1000 ng/mL. The specific concentration range should be adapted based on the expected analyte concentrations and the sensitivity of the analytical instrument. The principles of this protocol are aligned with guidelines from the International Council for Harmonisation (ICH).[12][13]

Materials and Equipment

-

This compound (≥98% purity)

-

High-purity solvent (e.g., Methanol, HPLC grade)

-

Calibrated analytical balance

-

Class A volumetric flasks (1 mL, 10 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Preparation of Primary Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.

-

Solubilization: Add approximately 7 mL of the chosen solvent (e.g., Methanol) and vortex until the solid is completely dissolved.

-

Dilution to Volume: Bring the solution to the final volume of 10 mL with the solvent. Cap and invert the flask several times to ensure homogeneity.

-

Calculation of Exact Concentration:

-

Concentration (mg/mL) = Weight of Ranitidine-d6 HCl (mg) / Volume of solvent (mL)

-

-

Storage: Store the primary stock solution in a tightly sealed, labeled container at -20°C or -80°C for long-term stability.[8][9]

Preparation of Intermediate Stock Solution (10 µg/mL)

-

Transfer: Allow the primary stock solution to equilibrate to room temperature.

-

Dilution: Using a calibrated micropipette, accurately transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

-

Dilution to Volume: Dilute to the 10 mL mark with the solvent. Cap and invert to mix thoroughly.

-

Labeling and Storage: Label the flask clearly as "Ranitidine-d6 HCl Intermediate Stock (10 µg/mL)" and store under the same conditions as the primary stock.

Preparation of Working Calibration Standards

The following table provides a dilution scheme to prepare a series of working calibration standards from the 10 µg/mL intermediate stock solution.

| Standard ID | Volume of Intermediate Stock (10 µg/mL) | Final Volume (mL) | Final Concentration (ng/mL) |

| CS1 | 10 µL | 1 | 100 |

| CS2 | 25 µL | 1 | 250 |

| CS3 | 50 µL | 1 | 500 |

| CS4 | 75 µL | 1 | 750 |

| CS5 | 100 µL | 1 | 1000 |

| CS6 | 5 µL of CS3 (500 ng/mL) | 1 | 2.5 |

| CS7 | 10 µL of CS3 (500 ng/mL) | 1 | 5 |

| CS8 | 20 µL of CS3 (500 ng/mL) | 1 | 10 |

Expert Insight: For lower concentration standards, it is often more accurate to perform a serial dilution from a mid-range standard (as shown for CS6-CS8) rather than pipetting very small volumes from the intermediate stock. This minimizes pipetting errors. The linearity of the calibration curve should be confirmed over the desired range.[14][15] A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[16]

Self-Validating System and Trustworthiness

The robustness of this protocol is ensured by several key principles:

-

Gravimetric and Volumetric Accuracy: The use of a calibrated analytical balance and Class A volumetric glassware minimizes errors in the initial stock solution preparation.

-

Traceability: Each dilution step is clearly documented, allowing for full traceability from the final working standards back to the initial weighed mass of the certified reference material.

-

Purity of Starting Material: The use of a high-purity, certified this compound standard is fundamental. A Certificate of Analysis for the standard should be obtained and reviewed.[17]

-

Appropriate Storage: Adherence to recommended storage conditions is crucial to prevent degradation of the standards over time.[18][19]

Conclusion

This application note provides a detailed and scientifically sound protocol for the preparation of calibration standards using this compound. By following these steps and understanding the underlying principles, researchers and analytical scientists can confidently prepare accurate and reproducible calibration standards, which are essential for the validation of bioanalytical methods and the generation of high-quality data in drug development and clinical research.

References

-

Ashok, K., et al. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of Young Pharmacists, 3(2), 148-152. Retrieved from [Link]

-

Patel, D., et al. (2024). Analytical Method Development and Validation for Estimation of Rantidine Hcl in Solid Dosage Form By Uv-Spectrophotometric Metho. International Journal of Pharmaceutical Research and Applications, 9(1), 1027-1032. Retrieved from [Link]

-

Kishore, P.V., et al. (2022). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMENATION OF RANITIDINE IN ITS FIXED DOSE DRUG PRODUCT BY USING RP-HPLC. International Journal of Research in Pharmacy and Chemistry, 12(2), 108-128. Retrieved from [Link]

-

Patel, M., & Patel, P. (2015). RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets. The Pharma Innovation Journal, 4(8), 01-05. Retrieved from [Link]

-

Veeprho. (n.d.). Ranitidine-D6 (HCl Salt). Retrieved from [Link]

-

ESS Chem Co. (n.d.). This compound. Retrieved from [Link]

-

Ochei, O. P., & Obe, A. A. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-4. Retrieved from [Link]

-

Al-Amin, M., et al. (2020). Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. Oriental Journal of Chemistry, 36(6). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Calibration curve of ranitidine hydrochloride (R), domperidone (D) and naproxen (N). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). ranitidine hydrochloride suppliers USA. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]

- 10. esschemco.com [esschemco.com]

- 11. usbio.net [usbio.net]

- 12. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]

- 16. ijrpc.com [ijrpc.com]

- 17. lgcstandards.com [lgcstandards.com]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols: The Pivotal Role of Ranitidine-d6 in Therapeutic Drug Monitoring

Introduction: Navigating the Therapeutic Window of Ranitidine

Ranitidine, a histamine H2-receptor antagonist, effectively reduces gastric acid production and has been widely used in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD)[1][2]. While generally considered safe, its therapeutic efficacy and potential for adverse effects are linked to its plasma concentration. Factors such as renal impairment can significantly alter ranitidine's pharmacokinetic profile, leading to drug accumulation and an increased risk of adverse events, including central nervous system reactions[3]. This underscores the clinical importance of Therapeutic Drug Monitoring (TDM) for ranitidine in specific patient populations to ensure optimal therapeutic outcomes and minimize toxicity.

At the heart of accurate TDM is the analytical method used for drug quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, specificity, and speed[4]. However, the inherent complexity of biological samples (e.g., plasma, serum) can introduce variability during sample preparation and analysis, such as matrix effects and fluctuations in instrument response. To counteract these variables and ensure the reliability of quantitative data, a robust internal standard is indispensable. This is where Ranitidine-d6, a stable isotope-labeled analog of ranitidine, plays a critical role.

The Scientific Rationale: Why Ranitidine-d6 is the Internal Standard of Choice

The use of a deuterated internal standard like Ranitidine-d6 is a cornerstone of high-quality bioanalytical methods[5]. Deuterium is a stable, non-radioactive isotope of hydrogen. In Ranitidine-d6, specific hydrogen atoms in the ranitidine molecule are replaced with deuterium atoms. This subtle change in mass is easily distinguishable by a mass spectrometer, yet it does not significantly alter the physicochemical properties of the molecule.

The key advantages of using Ranitidine-d6 as an internal standard in LC-MS/MS analysis are:

-

Correction for Matrix Effects : Biological matrices can contain endogenous components that co-elute with the analyte (ranitidine) and interfere with its ionization, leading to ion suppression or enhancement. Because Ranitidine-d6 is chemically almost identical to ranitidine, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate quantification[6][7].

-

Compensation for Sample Preparation Variability : During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), there can be unavoidable losses of the analyte. When Ranitidine-d6 is added to the sample at the beginning of this process, it is subject to the same losses as ranitidine. The consistent ratio between the two ensures that the final calculated concentration of ranitidine is accurate, regardless of minor variations in extraction efficiency[7].

-

Improved Precision and Accuracy : By accounting for variations in injection volume and instrument response, Ranitidine-d6 significantly improves the precision and accuracy of the analytical method[7]. This is because the internal standard and the analyte are measured simultaneously in the same analytical run.

Physicochemical Properties of Ranitidine and Ranitidine-d6

A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | Ranitidine | Ranitidine-d6 | Rationale for TDM Application |

| Chemical Formula | C13H22N4O3S | C13H16D6N4O3S | The mass difference allows for distinct detection by mass spectrometry. |

| Molecular Weight | 314.4 g/mol | 320.4 g/mol | The slight increase in mass for the deuterated standard does not significantly alter its chemical behavior. |

| pKa | 2.7 (side chain), 8.2 (dimethylamino) | ~2.7, ~8.2 | Similar pKa values ensure that both compounds will have comparable extraction efficiencies and chromatographic retention under the same pH conditions. |

| LogP | 0.2 | ~0.2 | Similar lipophilicity leads to comparable behavior during extraction and chromatography. |

Experimental Protocol: A Representative LC-MS/MS Method for Ranitidine Quantification in Human Plasma

This protocol outlines a typical workflow for the quantification of ranitidine in human plasma using Ranitidine-d6 as an internal standard. It is intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

Ranitidine hydrochloride (Reference Standard)

-

Ranitidine-d6 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free, for calibration standards and quality controls)

-

96-well deep-well plates or microcentrifuge tubes

-

Centrifuge capable of 4000 rpm

-

Analytical balance

-

Volumetric flasks and pipettes

Preparation of Stock and Working Solutions

-

Ranitidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ranitidine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Ranitidine-d6 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ranitidine-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the ranitidine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Ranitidine-d6 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown patient samples.

-

To each tube, add 100 µL of the corresponding plasma sample.

-

Add 20 µL of the Ranitidine-d6 working solution (e.g., 100 ng/mL) to all tubes except the blank.

-

To the blank tube, add 20 µL of the 50:50 methanol:water diluent.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Caption: Workflow for Ranitidine Quantification in Plasma.

LC-MS/MS Instrumental Conditions (Representative)

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate ranitidine from endogenous interferences (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ranitidine: Q1: 315.1 m/z → Q3: 176.1 m/z (quantifier), 130.1 m/z (qualifier)

-

Ranitidine-d6: Q1: 321.1 m/z → Q3: 176.1 m/z (quantifier)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

Building a Self-Validating System: Ensuring Data Integrity

A robust analytical method must be a self-validating system. This is achieved through rigorous method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[8][9]. The key validation parameters ensure the reliability of the data generated.

Caption: Core Components of Bioanalytical Method Validation.

Key Validation Parameters:

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of ranitidine to Ranitidine-d6 against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations in multiple replicates on different days. The mean value should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision)[9].

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV)[9].

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention time of ranitidine and Ranitidine-d6.

-

Matrix Effect: Evaluated to ensure that the matrix does not affect the ionization of the analyte and internal standard.

-

Stability: The stability of ranitidine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) must be established to ensure that the sample integrity is maintained from collection to analysis.

Conclusion

The use of Ranitidine-d6 as an internal standard is fundamental to the development of robust, reliable, and accurate LC-MS/MS methods for the therapeutic drug monitoring of ranitidine. By compensating for analytical variability, Ranitidine-d6 ensures that the reported concentrations accurately reflect the true levels in patients, thereby enabling clinicians to make informed decisions to optimize drug therapy. The principles and protocols outlined in this application note provide a framework for researchers and drug development professionals to implement high-quality bioanalytical assays for ranitidine.

References

-

Drugs.com. (2024, November 4). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]

-

MAC-MOD Analytical. (2019, October 17). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. Retrieved from [Link]

-

PRODUCT MONOGRAPH. (2018, August 14). Ranitidine Tablets, USP. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Welsh, K. J., et al. (n.d.). Pharmacokinetics of ranitidine in critically ill patients. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

Slugg, P. H., et al. (n.d.). Ranitidine pharmacokinetics and adverse central nervous system reactions. PubMed. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019, September 13). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa. Retrieved from [Link]

-

TSI Journals. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma: application to bioavailability studies. Retrieved from [Link]

-

ScienceAsia. (n.d.). Determination of Drug Content of Pharmaceuticals Containing Ranitidine by Titrimetry and Spectrophotometry in Non-Aqueous Medium. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

ResearchGate. (2023, December 7). (PDF) ASSESSMENT AND MONITORING OF ADVERSE EFFECT OF RANITIDINE WITH PHARMACOVIGILANCE STUDY. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link]

-

Agilent. (2020, January 6). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics and bioavailability of ranitidine in humans. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Ranitidine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

Redalyc. (2018, December 5). Simple, fast and inexpensive method for determination of ranitidine hydrochloride based on conductometric measurements. Retrieved from [Link]

-

DailyMed. (n.d.). RANITIDINE TABLETS USP. Retrieved from [Link]

-

Shimadzu. (n.d.). Quantitative Determination of NDMA Impurity in Ranitidine Drug Products – Examples of Actual Samples Analysis by. Retrieved from [Link]

-

American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

Brieflands. (n.d.). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Waters. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters AC. Retrieved from [Link]

-

YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Ranitidine pharmacokinetics and adverse central nervous system reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fda.gov [fda.gov]

- 9. resolvemass.ca [resolvemass.ca]

Application Note: A Robust LC-MS/MS Method for the Quantification of Ranitidine S-Oxide in Human Plasma Using a Ranitidine-d6 Internal Standard

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ranitidine S-oxide in human plasma. Ranitidine S-oxide is a primary metabolite and degradation product of ranitidine. To ensure the accuracy and precision of the bioanalytical data, a stable isotope-labeled internal standard, ranitidine-d6, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation via solid-phase extraction (SPE), optimized chromatographic separation, and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies.

Introduction: The Rationale for Precise Quantification

Ranitidine, a histamine H2-receptor antagonist, is metabolized in the liver to form several byproducts, including ranitidine N-oxide, desmethyl ranitidine, and ranitidine S-oxide.[1] The quantification of these metabolites, particularly ranitidine S-oxide, is crucial in pharmacokinetic and drug metabolism studies to understand the complete disposition of the parent drug. Furthermore, as an oxidative degradation product, monitoring ranitidine S-oxide is a critical aspect of stability testing and quality control for ranitidine drug products.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] However, the complexity of biological matrices like plasma can introduce variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift.[4] To mitigate these matrix effects and other sources of error, the use of a stable isotope-labeled (SIL) internal standard is the recommended best practice.[5][6] A SIL internal standard, such as ranitidine-d6, is chemically and structurally almost identical to the analyte, causing it to co-elute and experience similar ionization effects.[5] This ensures a more accurate and precise quantification by normalizing the analyte's response to that of the internal standard. This application note provides a field-proven protocol for the robust quantification of ranitidine S-oxide using ranitidine-d6 as an internal standard.

Experimental Design and Workflow

The overall workflow is designed for efficiency and robustness, starting from sample collection and culminating in data analysis.

Caption: Overall workflow for the quantification of Ranitidine S-oxide.

Materials and Reagents

| Material/Reagent | Supplier/Grade |

| Ranitidine S-oxide | Reference Standard |

| Ranitidine-d6 | Reference Standard |

| Human Plasma (K2EDTA) | BioIVT or equivalent |

| Acetonitrile | HPLC or LC-MS grade |

| Methanol | HPLC or LC-MS grade |

| Water | Deionized, 18 MΩ·cm |

| Formic Acid | LC-MS grade |

| Ammonium Acetate | Analytical grade |

| Solid-Phase Extraction Cartridges | Polymeric Reversed-Phase (e.g., Strata-X) |

Detailed Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ranitidine S-oxide and ranitidine-d6 in methanol to prepare individual 1 mg/mL stock solutions.

-

Intermediate Stock Solutions: Prepare intermediate stocks by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the ranitidine S-oxide intermediate stock.

-

Internal Standard Working Solution (100 ng/mL): Dilute the ranitidine-d6 intermediate stock with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for ranitidine extraction from plasma.[7]

-

Sample Thawing: Thaw plasma samples and calibration curve standards on ice.

-

Internal Standard Spiking: To 200 µL of each plasma sample, standard, and quality control (QC) sample, add 20 µL of the 100 ng/mL ranitidine-d6 working solution. Vortex briefly.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.3). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Step-by-step solid-phase extraction protocol.

LC-MS/MS Method

Liquid Chromatography Parameters:

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes |

Mass Spectrometry Parameters:

| Parameter | Setting |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Ranitidine S-oxide | 331.1 | 176.1 | 100 |

| Ranitidine-d6 (IS) | 321.2 | 176.1 | 100 |

Note: MRM transitions should be optimized in-house for the specific instrument used.

Data Analysis and Quantification

The concentration of ranitidine S-oxide in the plasma samples is determined using the internal standard method.

-

Peak Integration: Integrate the chromatographic peaks for both ranitidine S-oxide and the ranitidine-d6 internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the ranitidine S-oxide standards. A linear regression with a 1/x² weighting is typically used.

-

Quantification of Unknowns: Determine the concentration of ranitidine S-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Example Calibration Curve Data:

| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 50,100 | 0.030 |

| 2.5 | 3,850 | 50,500 | 0.076 |

| 5.0 | 7,600 | 49,800 | 0.153 |

| 10.0 | 15,100 | 50,200 | 0.301 |

| 25.0 | 37,800 | 49,900 | 0.757 |

| 50.0 | 75,500 | 50,300 | 1.501 |

| 100.0 | 152,000 | 50,000 | 3.040 |

Method Validation and Trustworthiness

To ensure the reliability of this method, it must be validated according to the guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8] A full validation should assess the following parameters:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

-

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

By performing a thorough validation, the trustworthiness and scientific integrity of the data generated using this protocol are firmly established.

References

-

Merck Millipore. Ranitidine Hydrochloride Tablets (USP). [Link]

-

U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance or Drug Product. [Link]

-

Waters Corporation. High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS System and Xevo TQ-S micro. [Link]

- Riley, C. M., & Rosanske, T. W. (1997). Solid-phase extraction and determination of ranitidine in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(4), 521–529.

- Ravisankar, P., et al. (2014). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form.

- Xiong, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-226.

-

Waters Corporation. High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product. [Link]

-

Health Sciences Authority. (2019). DETERMINATION OF NDMA IN RANITIDINE PRODUCTS BY LC- MS/MS. [Link]

- Islam, M. S., et al. (2012). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. Proceeding of International Conference on Science, Technology & Social Sciences.

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Phenomenex. An Improved HPLC Method for the Determination of Ranitidine Suitable for All Dosage Forms using Kinetex® Core-Shell Technology Columns. [Link]

- Basavaiah, K., & Nagegowda, P. (2005). Determination of Drug Content of Pharmaceuticals Containing Ranitidine by Titrimetry and Spectrophotometry in Non-Aqueous Medium. ScienceAsia, 31(2), 207-212.

-

Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.

- Suneetha, A., & Rao, D. (2013). Validated RP-HPLC Method for Estimation of Ranitidine Hydrochloride, Domperidone and Naproxen in Solid Dosage Form. Journal of Pharmaceutical Analysis, 3(6), 441-446.

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

ResearchGate. Chromatography of the internal standards with the MRM transitions indicated. [Link]

-

Phenomenex. Sample Preparation. [Link]

-